molecular formula C16H20N2OS B1196174 1-(2-Methoxyphenyl)-4-(3-thiophenylmethyl)piperazine

1-(2-Methoxyphenyl)-4-(3-thiophenylmethyl)piperazine

Cat. No. B1196174
M. Wt: 288.4 g/mol
InChI Key: WYWZGBZCYGPUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyphenyl)-4-(3-thiophenylmethyl)piperazine is a member of piperazines.

Scientific Research Applications

Serotonin Antagonist Properties

1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, a variant of the compound , is noted for its high affinity as a 5-HT1A serotonin antagonist. Studies focused on achieving better selectivity for 5-HT1A over alpha 1-adrenergic receptors. For instance, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine demonstrated high affinity for 5-HT1A sites with significantly improved selectivity (Raghupathi et al., 1991).

PET Imaging and Serotonergic Neurotransmission

[18F]p-MPPF, a derivative of the compound, has been utilized in positron emission tomography (PET) to study serotonergic neurotransmission. This includes comprehensive research involving chemistry, radiochemistry, animal and human studies, toxicity, and metabolism, demonstrating its potential in neurological research (Plenevaux et al., 2000).

Nanoparticle Conjugation for Optical Imaging

Methoxyphenyl piperazine, a key component of the compound, has been explored for its potential in targeted optical imaging. Silver nanoparticles conjugated with methoxyphenyl piperazine-dithiocarbamate have been synthesized for application as optical imaging agents, demonstrating a novel approach in medical imaging technologies (Chaturvedi et al., 2018).

Potential in Anticonvulsant Compounds

Research into new kojic acid derivatives with potential anticonvulsant properties included the synthesis of compounds with 1-(2-methoxyphenyl)piperazine. This highlights its potential utility in developing new treatments for conditions like epilepsy (Aytemir et al., 2010).

HIV-1 Reverse Transcriptase Inhibition

Analogues of the compound have been studied for their inhibitory effects on HIV-1 reverse transcriptase, contributing to the development of new classes of non-nucleoside inhibitors. This signifies its potential application in antiviral drug development (Romero et al., 1994).

Fluorescent Ligands for Receptor Visualization

1-(2-Methoxyphenyl)piperazine derivatives have been developed as environment-sensitive fluorescent ligands for human 5-HT1A receptors. This research is significant for visualizing receptor expressions and interactions in biological studies (Lacivita et al., 2009).

properties

Product Name

1-(2-Methoxyphenyl)-4-(3-thiophenylmethyl)piperazine

Molecular Formula

C16H20N2OS

Molecular Weight

288.4 g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine

InChI

InChI=1S/C16H20N2OS/c1-19-16-5-3-2-4-15(16)18-9-7-17(8-10-18)12-14-6-11-20-13-14/h2-6,11,13H,7-10,12H2,1H3

InChI Key

WYWZGBZCYGPUTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CSC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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